

Application of D-Xylose in Metabolic Disorder Research

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Compound of Interest

Compound Name: D-Lyxose

Cat. No.: B077038

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Note to the Reader: Initial searches for "**D-Lyxose**" in the context of metabolic disorder research yielded limited direct results. However, a significant body of research exists for "D-Xylose," a structurally similar pentose sugar, in this field. It is presumed that the user's interest lies in the application of these types of sugars in metabolic research. Therefore, this document will focus on the well-documented applications of D-Xylose.

Introduction

D-Xylose, a five-carbon aldose sugar, has garnered attention in metabolic disorder research, particularly for its potential therapeutic effects in type 2 diabetes.[1][2][3] As a sucrase inhibitor, D-Xylose can modulate postprandial glucose and insulin responses.[4] Research has demonstrated its ability to regulate blood glucose levels, enhance insulin secretion, and improve lipid metabolism.[1][2][5] This document provides detailed application notes, experimental protocols, and data from key studies investigating the role of D-Xylose in metabolic disorders.

Application Notes

D-Xylose has shown promise in the management of hyperglycemia and related metabolic dysfunctions through several mechanisms:

- **Inhibition of Sucrase:** D-Xylose acts as a competitive inhibitor of intestinal sucrase, delaying the digestion and absorption of sucrose, thereby reducing the post-meal spike in blood glucose.[3][4]

- **Stimulation of Insulin Secretion:** In vitro studies have shown that D-Xylose can directly stimulate insulin secretion from pancreatic β -cells in a dose-dependent manner.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Enhancement of Glucose Uptake:** D-Xylose has been observed to increase glucose uptake in muscle cells, which can help lower blood glucose levels.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Regulation of Hepatic Glucose Production:** It has been shown to suppress the expression of phosphoenolpyruvate carboxylase (PEPCK), a key enzyme in gluconeogenesis, in the liver of diabetic rat models.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Improvement of Lipid Profile:** Studies in high-fat diet-induced obese mice have indicated that D-Xylose supplementation can reduce body weight, white adipose tissue weight, and improve serum lipid profiles.[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of D-Xylose.

Table 1: In Vivo Effects of D-Xylose Supplementation in a Diabetic Rat Model

Parameter	Diabetic Control	5% D-Xylose Diet	10% D-Xylose Diet	P-value	Reference
Fasting Serum Glucose (mg/dL)	210.5 \pm 15.2	165.8 \pm 10.7	150.3 \pm 12.1	< 0.05	[1] [2]
Serum Insulin (ng/mL)	0.45 \pm 0.08	0.68 \pm 0.11	0.75 \pm 0.10	< 0.05	[1] [2]
PEPCK Expression (relative units)	1.8 \pm 0.2	1.2 \pm 0.15	0.9 \pm 0.1	< 0.05	[1] [2]

Table 2: In Vitro Effects of D-Xylose on C2C12 Myotube and INS-1 Pancreatic β -Cells

Cell Line	Treatment	Outcome	Fold Change vs. Control	P-value	Reference
C2C12 Myotubes	5 mM D-Xylose	2-NBDG Uptake	1.5 ± 0.2	< 0.05	[1][6]
C2C12 Myotubes	10 mM D-Xylose	2-NBDG Uptake	2.1 ± 0.3	< 0.01	[1][6]
INS-1 Cells	5 mM D-Xylose	Insulin Secretion	1.8 ± 0.25	< 0.05	[1][6]
INS-1 Cells	10 mM D-Xylose	Insulin Secretion	2.5 ± 0.4	< 0.01	[1][6]

Experimental Protocols

In Vivo Study: Streptozotocin-Nicotinamide-Induced Diabetic Rat Model

Objective: To investigate the anti-diabetic effects of D-Xylose in a type 2 diabetes animal model.[1][2][3]

Animal Model: Male Wistar rats.

Induction of Diabetes:

- Administer nicotinamide (110 mg/kg body weight) intraperitoneally.
- After 15 minutes, inject streptozotocin (STZ) (65 mg/kg body weight) intraperitoneally.
- Confirm diabetes by measuring fasting blood glucose levels (>200 mg/dL) after one week.

Experimental Groups:

- Normal Control
- Diabetic Control

- Diabetic + 5% D-Xylose in diet
- Diabetic + 10% D-Xylose in diet

Protocol:

- House rats in individual cages with free access to water.
- Provide the respective diets to each group for a period of 4 weeks.
- Monitor food intake and body weight regularly.
- At the end of the study, collect blood samples for fasting glucose and insulin measurements.
- Euthanize the animals and collect liver and pancreas tissues for histological analysis and gene expression studies (e.g., PEPCK).

In Vitro Study: Glucose Uptake in C2C12 Myotubes

Objective: To assess the effect of D-Xylose on glucose uptake in muscle cells.[\[1\]](#)[\[6\]](#)

Cell Line: C2C12 mouse myoblast cell line.

Protocol:

- Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
- Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
- Starve the differentiated myotubes in serum-free DMEM for 2 hours.
- Treat the cells with varying concentrations of D-Xylose (e.g., 0, 5, 10 mM) for 30 minutes.
- Add the fluorescent glucose analog, 2-NBDG (100 μ M), and incubate for 30 minutes.
- Wash the cells with ice-cold PBS to remove excess 2-NBDG.

- Lyse the cells and measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).

In Vitro Study: Insulin Secretion from INS-1 Pancreatic β -Cells

Objective: To determine the effect of D-Xylose on insulin secretion.[\[1\]](#)[\[6\]](#)

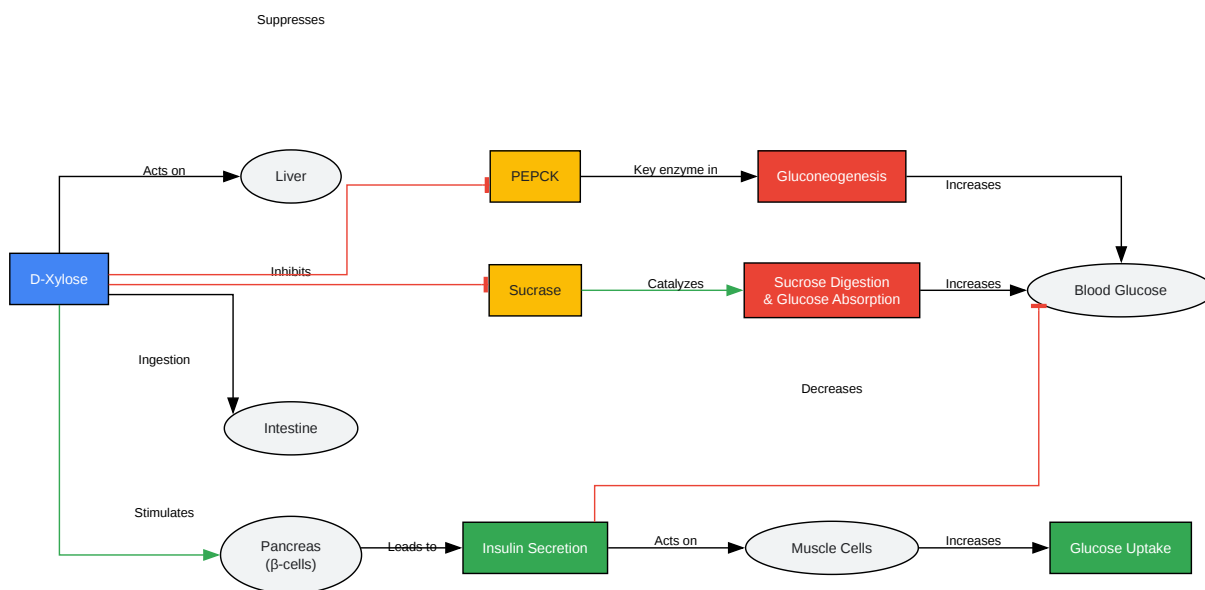
Cell Line: INS-1 rat insulinoma cell line.

Protocol:

- Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μ M β -mercaptoethanol.
- Seed the cells in 24-well plates and grow to 80-90% confluency.
- Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
- Pre-incubate the cells in the same buffer for 1 hour at 37°C.
- Replace the buffer with fresh KRBB containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory) with or without varying concentrations of D-Xylose (e.g., 0, 5, 10 mM).
- Incubate for 1 hour at 37°C.
- Collect the supernatant and measure insulin concentration using an ELISA kit.

Visualizations

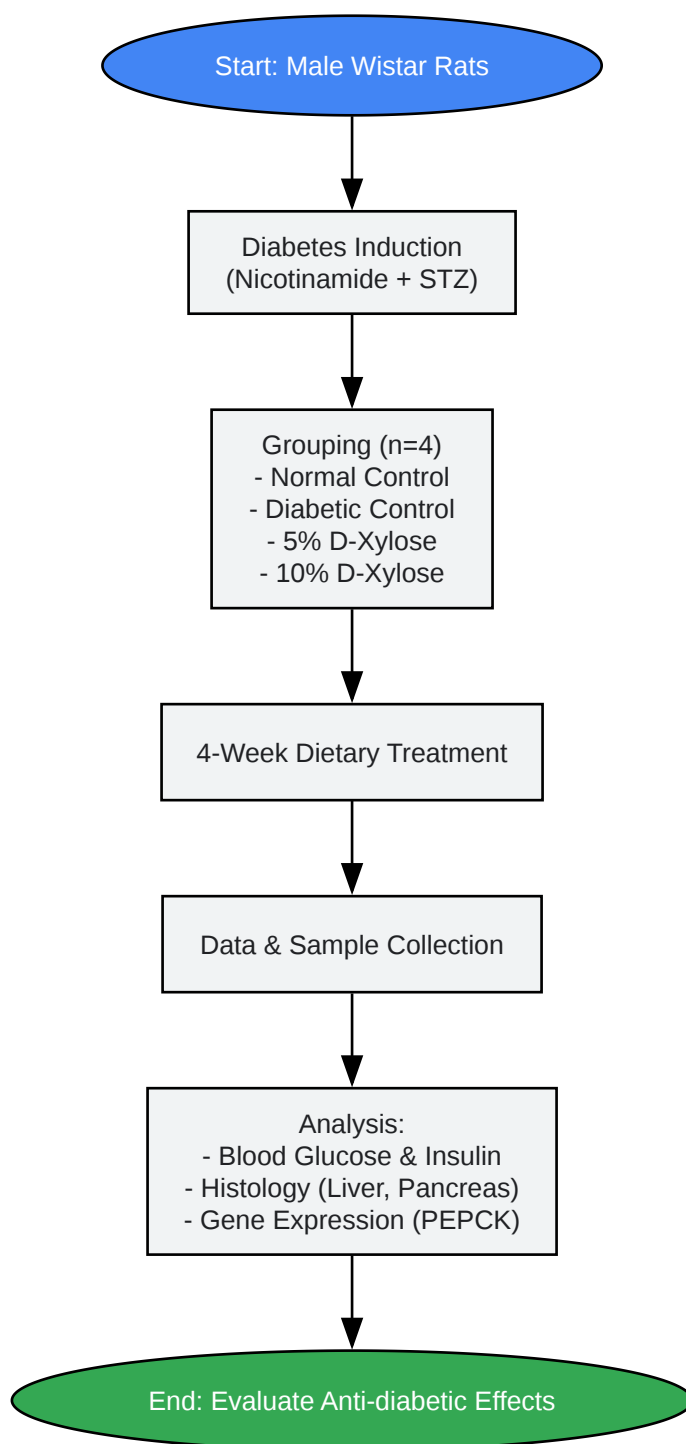
Signaling Pathway of D-Xylose in Glucose Homeostasis



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Caption: D-Xylose's multi-faceted role in regulating glucose homeostasis.

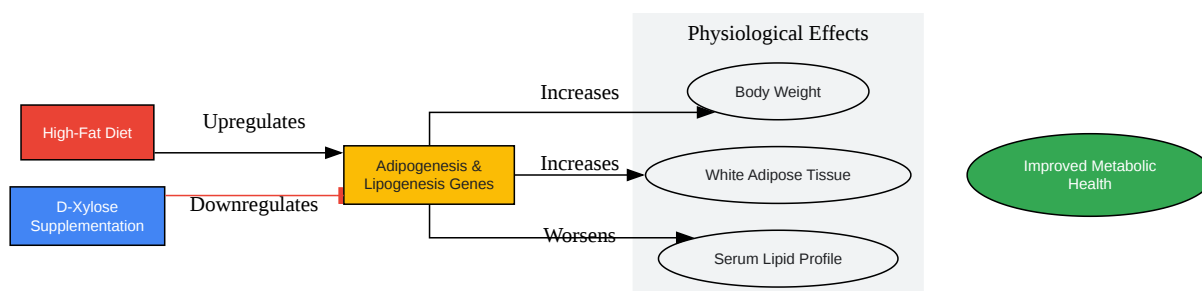
Experimental Workflow for In Vivo Diabetic Rat Study



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Caption: Workflow for the in vivo study of D-Xylose in diabetic rats.

Logical Relationship of D-Xylose's Anti-Adipogenic Effects



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Caption: D-Xylose's impact on adipogenesis and lipid metabolism.

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